molecular formula C13H14N2O3 B5153986 2-hydroxy-N'-(3-oxocyclohexen-1-yl)benzohydrazide

2-hydroxy-N'-(3-oxocyclohexen-1-yl)benzohydrazide

Cat. No.: B5153986
M. Wt: 246.26 g/mol
InChI Key: ZNJCDUAQHNVEPO-UHFFFAOYSA-N
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Description

2-hydroxy-N’-(3-oxocyclohexen-1-yl)benzohydrazide is a chemical compound that belongs to the class of benzohydrazides It is characterized by the presence of a hydroxyl group, a benzohydrazide moiety, and a cyclohexenone ring

Properties

IUPAC Name

2-hydroxy-N'-(3-oxocyclohexen-1-yl)benzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c16-10-5-3-4-9(8-10)14-15-13(18)11-6-1-2-7-12(11)17/h1-2,6-8,14,17H,3-5H2,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJCDUAQHNVEPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC(=O)C1)NNC(=O)C2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N’-(3-oxocyclohexen-1-yl)benzohydrazide typically involves the reaction of 4-(hydroxyimino)-cyclohexa-2,5-dien-1-one with benzohydrazides. This reaction can be carried out in a single step under mild conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and may require refluxing to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2-hydroxy-N’-(3-oxocyclohexen-1-yl)benzohydrazide.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N’-(3-oxocyclohexen-1-yl)benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group in the cyclohexenone ring can be reduced to form alcohols.

    Substitution: The benzohydrazide moiety can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield benzohydrazide derivatives with ketone functionalities, while reduction of the carbonyl group can produce alcohol derivatives.

Mechanism of Action

The mechanism of action of 2-hydroxy-N’-(3-oxocyclohexen-1-yl)benzohydrazide involves its interaction with specific molecular targets. For instance, in anticancer applications, the compound may induce apoptosis in cancer cells by interacting with proteins involved in the apoptotic pathways, such as caspases . The hydroxyl and carbonyl groups in the compound play a crucial role in its binding to these molecular targets, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-hydroxy-N’-(3-oxocyclohexen-1-yl)benzohydrazide is unique due to its specific structural features, such as the presence of both hydroxyl and carbonyl groups, which contribute to its diverse reactivity and potential applications. Compared to similar compounds, it may exhibit enhanced biological activities and better stability under various conditions.

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